N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
The synthesis and evaluation of compounds structurally related to N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have demonstrated significant potential in anticancer activity. For instance, the creation of pyrazolo[3,4-d]pyrimidin-4-one derivatives showed promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This includes compounds displaying potent inhibitory activity, highlighting the value of this chemical structure in the development of new anticancer agents (Abdellatif et al., 2014).
Anti-inflammatory and Analgesic Agents
The structural framework of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide serves as a precursor for developing novel anti-inflammatory and analgesic agents. Compounds derived from visnaginone and khellinone, sharing a similar structural motif, have been identified as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. These compounds have shown high inhibitory activity on COX-2 selectivity, comparable to standard drugs, underlining their potential in therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have been explored for their antimicrobial properties. For example, the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts. This suggests the potential utility of these compounds in combating microbial infections (Aggarwal et al., 2013).
Synthesis of Novel Heterocycles
The chemical structure of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is instrumental in the synthesis of novel heterocycles. Research has demonstrated its utility in creating new thienopyrimidines, showcasing the versatility of this compound in generating diverse heterocyclic architectures with potential pharmacological applications (Madkour et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-5-22-14-15-8(2)12(9(3)16-14)17-13(21)10-6-7-11(20)19(4)18-10/h6-7H,5H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKNNPYUHUPYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)C2=NN(C(=O)C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.